2,8-二甲基喹啉-3-甲酸

描述

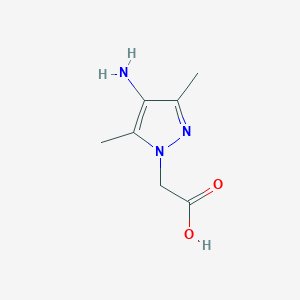

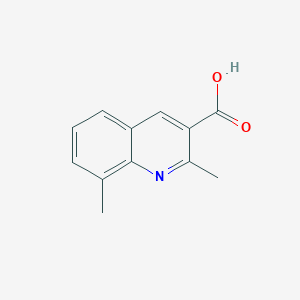

2,8-Dimethylquinoline-3-carboxylic acid is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of the carboxylic acid group at the third position and methyl groups at the second and eighth positions could potentially influence the compound's reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions with various reagents and catalysts. For instance, substituted quinolinecarboxylic acids can be prepared through PPA-catalyzed thermal lactamization of dihydroquinoline precursors, as described in the synthesis of substituted hexahydro thiazepinoquinolinecarboxylic acids . Similarly, 2-substituted tetrahydroquinoline carboxylic acids can be synthesized by reacting acyl- or aroylpyruvic acids with amino cyclohexenones . These methods demonstrate the versatility of quinoline synthesis, allowing for the introduction of various substituents to modify the compound's properties.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a fused benzene and pyridine ring. The addition of substituents can significantly alter the electronic distribution and steric hindrance within the molecule, which can be elucidated through techniques such as X-ray crystallography. For example, the molecular structure of methyl tetrahydroquinoline carboxylates was established using X-ray structural analysis, providing insight into the spatial arrangement of the substituents .

Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, depending on the functional groups present. The reaction of tetrahydroquinoline carboxylic acids with hydrazine has been studied, leading to the formation of pyridocinnolinones . These reactions are often guided by quantum-chemical calculations to predict the reaction mechanisms and optimize yields. The reactivity of quinoline derivatives can be harnessed to synthesize compounds with potential pharmacological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,8-dimethylquinoline-3-carboxylic acid would be influenced by its molecular structure. The presence of methyl groups could increase hydrophobicity, while the carboxylic acid group would contribute to the compound's acidity and potential for hydrogen bonding. These properties are crucial for the compound's solubility, stability, and interaction with biological molecules. The antibacterial activities of similar quinoline derivatives have been explored, with some compounds showing potent activity against a range of bacteria .

科学研究应用

氧化研究:

- 已对类似喹啉衍生物的氧化进行研究,研究结果表明,通过选择性氧化过程形成各种喹啉羧酸和其他化合物 (Kepez,1989).

化学中的磷光发射:

- 喹啉羧酸类似物已用于合成膦铜(I)配合物,显示出非凡的光物理性质。这对于在发光和材料科学中的应用具有重要意义 (Małecki 等,2015).

生物医学应用:

- 已探索将类似喹啉衍生物用于化疗中,特别是作为抗癌剂和针对 HIV 的活性物质,突出了它们在医学研究中的重要性 (Aydemir & Kaban,2018).

有机合成和催化:

- 研究表明,喹啉衍生物可用于辅助钯催化的羧酸衍生物中碳氢键的芳基化和烷基化,这是有机合成中的一个重要过程 (Shabashov & Daugulis,2010).

光化学:

- 羟基喹啉羧酸衍生物已被合成作为光敏保护基,表明在生物化学和光化学中具有应用 (Fedoryak & Dore,2002).

新型化合物的合成:

- 已对各种取代的四氢喹啉羧酸的合成进行了研究,这对于开发新的有机化合物至关重要 (Rudenko 等,2012).

晶体学:

- 研究不同溶剂中喹啉衍生物的晶体形式,如双喹啉衍生物的情况,可以为材料科学中这些化合物的性质提供有价值的见解 (Alshahateet 等,2015).

神经化学和药物设计:

- 已合成了一些喹啉羧酸,并评估了它们在 NMDA 受体上的甘氨酸位点的拮抗活性,表明它们在神经化学和药物设计中具有潜在用途 (Carling 等,1992).

属性

IUPAC Name |

2,8-dimethylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-7-4-3-5-9-6-10(12(14)15)8(2)13-11(7)9/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSHMZYLTYHXCHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390267 | |

| Record name | 2,8-dimethylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,8-Dimethylquinoline-3-carboxylic acid | |

CAS RN |

387361-10-6 | |

| Record name | 2,8-dimethylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-4,9-dihydro-1H-carbazol-1(3H)-one](/img/structure/B1306951.png)

![4-[2-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride](/img/structure/B1306954.png)

![ethyl N-[2-cyano-2-[(2,6-difluorophenyl)hydrazinylidene]acetyl]carbamate](/img/structure/B1306964.png)

![(E)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(2-thienyl)-2-propenenitrile](/img/structure/B1306976.png)

![4-chloro-N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B1306988.png)

![(E)-2-cyano-3-(4-cyanophenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B1306998.png)

![3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid](/img/structure/B1307003.png)